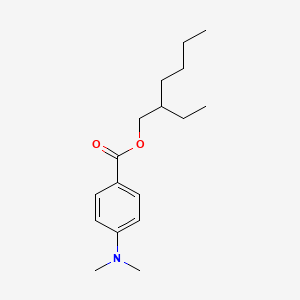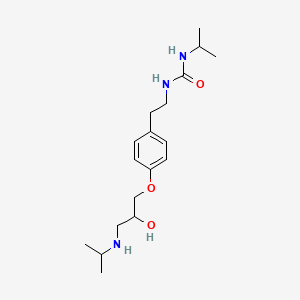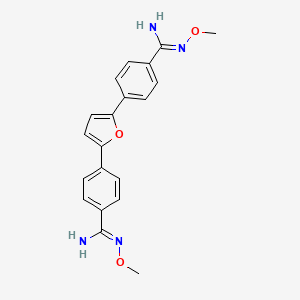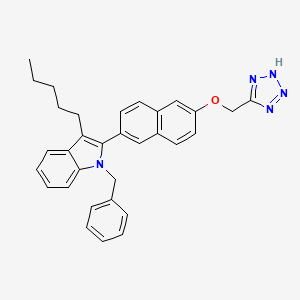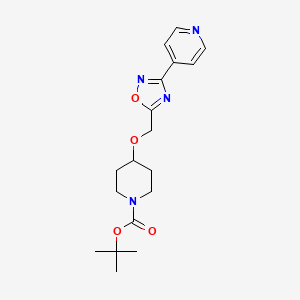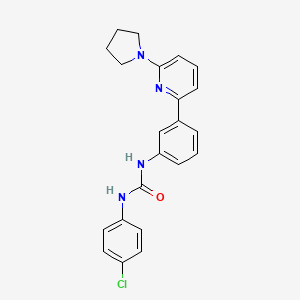![molecular formula C81H159Cl3N10O13S B1678361 (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid CAS No. 112208-00-1](/img/structure/B1678361.png)
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Overview
Description
TLR1/TLR2 agonist. Synthetic analog of the triacylated N-terminal part of bacterial lipoproteins. Potent adjuvant in vivo. Potent activator of Balb/c splenocytes.
Selective agonist of TLR1/TLR2 complex. Cell permeable, water soluble synthetic cationic lipohexapeptide analog of the immunologically active N-terminal portion of bacterial lipoprotein that potently activates monocytes and macrophages. Potent and effective immune adjuvant. Exerts strong local response, enhances IgG2a and IgG1 titers and upregulates proinflammatory and Th1 cytokine genes. Potent activator of the proinflammatory transcription factor NF-kappaB. Activates/represses at least 140 genes involved in signal transduction and regulation of the immune response.
Pam3CSK4 is a TLR1/2 agonist. Pretreatment of Pam3CSK4 attenuates inflammatory responses caused by systemic infection of methicillin-resistant Staphylococcus aureus in mice. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo.
Scientific Research Applications
Applications in Corrosion Inhibition
The complex structure of certain amino acid derivatives, such as those related to Schiff's bases derived from lysine and aromatic aldehydes, shows significant potential in applications like corrosion inhibition. For example, Schiff's bases synthesized from lysine and various aldehydes were evaluated as corrosion inhibitors for mild steel in acidic conditions. These compounds, through adsorption, demonstrate high inhibition efficiency, indicating their utility in protecting metals from corrosion, supported by studies involving weight loss, electrochemical methods, and microscopy analyses (Gupta et al., 2016).
Chelating Agents for Metal Ions
Derivatives of amino acids, when modified appropriately, exhibit enhanced chelating properties towards metal ions. For instance, modifications that include oximic and hydroxamic functions in amino acids like alanine significantly improve their ability to chelate metal ions such as Cu2+ and Ni2+. This increased chelating capability suggests potential applications in areas such as metal recovery, wastewater treatment, and possibly in therapeutic agents that require metal ion chelation (Dobosz et al., 1998).
Synthetic Applications in Organic Chemistry
The versatility of amino acid derivatives is further exemplified in their applications in organic synthesis. For example, the use of 6-(methylsulfinyl)hexanoic acid as a substitute for DMSO in Swern oxidation showcases the utility of such derivatives in modifying organic compounds. This particular application not only simplifies the oxidation process but also introduces a recyclable and odorless sulfoxide, highlighting the role of amino acid derivatives in green chemistry and sustainable practices (Liu & Vederas, 1996).
Biochemical and Pharmacological Research
In the field of biochemistry and pharmacology, the structural diversity of amino acid derivatives enables the exploration of new biochemical pathways and therapeutic targets. For instance, the discovery of unique amino acids in fungi, such as those found in Amanita miculifera, not only expands our understanding of fungal biochemistry but also opens up potential avenues for drug discovery and the development of new biochemical tools (Hatanaka et al., 1999).
Mechanism of Action
Target of Action
Pam3CSK4, also known as (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid, is a synthetic triacylated lipopeptide . It primarily targets the Toll-like receptor 1/2 (TLR1/2) heterodimer . TLRs play a pivotal role in detecting a diverse range of pathogen-associated molecular patterns (PAMPs) .
Mode of Action
Pam3CSK4 mimics the acylated amino terminus of bacterial lipopeptides . The TLR2/TLR1 heterodimer recognizes lipopeptides with three fatty acids, a structural characteristic of bacterial lipopeptides . Recognition of Pam3CSK4 is mediated by TLR2, which cooperates with TLR1 through their cytoplasmic domain to induce a signaling cascade .
Biochemical Pathways
Upon binding to the TLR2/TLR1 heterodimer, Pam3CSK4 activates a MyD88-dependent signaling cascade . This leads to the activation of the pro-inflammatory transcription factor NF-κB . The activation of NF-κB ultimately leads to an innate immune response .
Pharmacokinetics
It is known that pam3csk4 is provided lyophilized and is stable for 1 year when properly stored . Upon resuspension, it can be stored at 4°C for 1 month or at -20°C for 6 months .
Result of Action
The activation of NF-κB by Pam3CSK4 leads to the production of pro-inflammatory cytokines . This results in an enhanced immune response . For example, Pam3CSK4 has been shown to enhance the activation of B cells in vitro and boost antibody responses to protein vaccines in vivo .
Action Environment
The action of Pam3CSK4 can be influenced by environmental factors such as temperature and storage conditions . Proper storage is crucial for maintaining the stability and efficacy of Pam3CSK4 . Furthermore, the presence of other immune stimulants can influence the action of Pam3CSK4 .
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H156N10O13S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102)/t66?,67-,68-,69-,70-,71-,72-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDPHAKKZGDBEV-GFPBKZJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H156N10O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1510.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112208-00-1 | |
| Record name | N-Palmitoyl-S-(2,3-bis(palmitoyloxy)propyl)cysteinyl-seryl-lysyl-lysyl-lysyl-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112208001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



